(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
3-Dimethylamino-3’-methoxyacrylophenone is an organic compound with a complex structure that includes both dimethylamino and methoxy functional groups attached to an acrylophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-3’-methoxyacrylophenone typically involves the reaction of dimethylamine with methoxyacrylophenone under controlled conditions. One common method involves the use of toluene as a solvent and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 70°C, to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 3-Dimethylamino-3’-methoxyacrylophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-3’-methoxyacrylophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-Dimethylamino-3’-methoxyacrylophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-3’-methoxyacrylophenone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Similar in structure but lacks the methoxy group.
Dimethylaminobenzoic acid: Contains a benzoic acid moiety instead of the acrylophenone backbone.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and has a different functional group arrangement.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3 |
InChI Key |
QBMMITATXZJWDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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